![molecular formula C9H9N3O2 B2860797 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine CAS No. 49615-69-2](/img/structure/B2860797.png)
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to the phenyl group . They are used in various fields such as pharmaceuticals, organic synthesis, and materials science .
Synthesis Analysis
The synthesis of 4-methoxyphenyl compounds often involves the use of reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes . The specific synthesis process can vary depending on the desired compound .Molecular Structure Analysis
The molecular structure of 4-methoxyphenyl compounds can be analyzed using techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
4-Methoxyphenyl compounds can participate in various chemical reactions. For example, they can undergo oxidation, reduction, and substitution reactions . The specific reactions depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxyphenyl compounds can be determined using various analytical techniques. These properties include solubility, melting point, boiling point, and optical properties .Scientific Research Applications
Synthesis of Photoluminescent 1,2-Dihydrophosphinines
The compound has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This process involves the reaction of two compounds to form a new six-membered ring, which is a common method in organic chemistry for creating cyclic structures.
Synthesis of Trisubstituted 1,2,4-Triazoles
The compound, along with an arylboronic acid and sodium azide, has been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . Triazoles are a class of organic compounds that have a five-membered ring structure containing three nitrogen atoms. They have a wide range of applications in medicinal chemistry due to their biological activity.
Gold (III)-Catalyzed Hydroamination of Alkynes
The compound has been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles . This process involves the addition of an amine to an alkyne to form a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds.
Antibacterial Properties
Derivatives of the compound have been explored for their antibacterial properties. For instance, antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized, showing potential as a wound dressing material for tissue regeneration due to their antibacterial and porous nature.
Synthesis of Schiff Bases
Molecular structures of the compound synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZLXMGKIFGJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.